molecular formula C32H62O4 B12960862 Diethyl octacosanedioate

Diethyl octacosanedioate

Cat. No.: B12960862
M. Wt: 510.8 g/mol
InChI Key: ZCXWYHBEPBQDAD-UHFFFAOYSA-N
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Description

Diethyl octacosanedioate is an organic compound with the molecular formula C32H62O4. It is an ester derived from octacosanedioic acid and ethanol. This compound is known for its long carbon chain, which imparts unique physical and chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl octacosanedioate can be synthesized through the esterification of octacosanedioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Octacosanedioic acid+2EthanolH2SO4Diethyl octacosanedioate+2Water\text{Octacosanedioic acid} + 2 \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{Water} Octacosanedioic acid+2EthanolH2​SO4​​Diethyl octacosanedioate+2Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Diethyl octacosanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octacosanedioic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

    Hydrolysis: Octacosanedioic acid and ethanol.

    Reduction: Octacosanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Diethyl octacosanedioate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of long-chain diacids and diols, which are important intermediates in polymer chemistry.

    Biology: Studied for its potential role in lipid metabolism and as a model compound for understanding the behavior of long-chain fatty acid esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism of action of diethyl octacosanedioate in biological systems involves its hydrolysis to octacosanedioic acid and ethanol. The octacosanedioic acid can then participate in various metabolic pathways, including β-oxidation, where it is broken down to produce energy. The long carbon chain of this compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Diethyl octadecanedioate: Similar in structure but with a shorter carbon chain (C22H42O4).

    Diethyl hexadecanedioate: Another similar compound with an even shorter carbon chain (C20H38O4).

Uniqueness

Diethyl octacosanedioate is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This long chain length makes it particularly useful in applications requiring high molecular weight compounds, such as in the synthesis of specialty polymers and in studies of lipid metabolism.

Properties

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

IUPAC Name

diethyl octacosanedioate

InChI

InChI=1S/C32H62O4/c1-3-35-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)36-4-2/h3-30H2,1-2H3

InChI Key

ZCXWYHBEPBQDAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC

Origin of Product

United States

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